Selenium oxychloride

Catalog No.
S1891556
CAS No.
7791-23-3
M.F
SeOCl2
Cl2OSe
M. Wt
165.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenium oxychloride

CAS Number

7791-23-3

Product Name

Selenium oxychloride

Molecular Formula

SeOCl2
Cl2OSe

Molecular Weight

165.9 g/mol

InChI

InChI=1S/Cl2OSe/c1-4(2)3

InChI Key

LIRMPIXWGWLNND-UHFFFAOYSA-N

SMILES

O=[Se](Cl)Cl

solubility

Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, toluene
Solubility in water at 20 °C: decomposes
Solubility in water: reaction

Canonical SMILES

O=[Se](Cl)Cl

The exact mass of the compound Selenium oxychloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, toluenesolubility in water at 20 °c: decomposessolubility in water: reaction. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Selenium oxychloride (SeOCl₂) is a reactive inorganic compound that functions as both a powerful chlorinating agent and a highly polar, non-aqueous solvent.[1][2][3] Its utility is derived from a combination of a high dielectric constant, specific electrical conductivity, and its ability to dissolve a range of inorganic and organic materials, often with concurrent reaction.[2][4][5] Structurally similar to the more common thionyl chloride (SOCl₂), SeOCl₂ offers a distinct reactivity profile and superior solvent properties for specific applications where dissolving polar solutes is critical.[2][6]

Direct substitution of selenium oxychloride with more common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) often fails due to SeOCl₂'s unique capacity to act as a polar, ionising solvent.[1][2] Its high dielectric constant and autoionization (2SeOCl₂ ⇌ [SeOCl]⁺ + [SeOCl₃]⁻) allow it to dissolve metal halides and other polar compounds that are insoluble in SOCl₂ or POCl₃, enabling reactions in a homogenous phase that are otherwise impossible.[2][4] Furthermore, its role extends beyond simple chlorination to that of a selenium-transfer reagent for synthesizing organoselenium heterocycles, a function for which SOCl₂ and POCl₃ are not suited.[7][8] This dual functionality as both a specialized reagent and a polar solvent makes it non-interchangeable for processes requiring both properties simultaneously.

Superior Solvent Power for Polar Solutes due to High Dielectric Constant

Selenium oxychloride's primary differentiator is its performance as a polar aprotic solvent, which is quantitatively superior to common chlorinating agents often considered as alternatives. Its dielectric constant is measured at approximately 46-55, significantly higher than that of thionyl chloride (SOCl₂), which is ~9.[1][2] This property, combined with its specific conductivity resulting from autoionization, enables it to dissolve polar and ionic compounds, facilitating reactions in solution that cannot be achieved in less polar media like SOCl₂ or POCl₃.

Evidence DimensionDielectric Constant (at 20-25 °C)
Target Compound Data46.2 to 55
Comparator Or BaselineThionyl Chloride (SOCl₂): ~9.1
Quantified DifferenceApproximately 5 to 6 times higher than Thionyl Chloride
ConditionsStandard temperature (20-25 °C)

This allows for the use of SeOCl₂ as a reaction medium for ionic salts and polar reagents, enabling homogenous reaction conditions where alternatives like SOCl₂ would require slurries or phase-transfer catalysts.

Effective Selenium-Transfer Reagent for Heterocycle Synthesis, Unlike SOCl₂

In the synthesis of condensed selenophenes, selenium oxychloride serves as an effective selenium-transfer agent, reacting with carbanions generated from dinitriles to form the heterocyclic core. In a direct comparison for the synthesis of a dicyano-substituted seleno[3,4-c]thiophene, SeOCl₂ provided the desired product. The analogous sulfur-transfer reaction using thionyl chloride (SOCl₂) produced the corresponding thieno[3,4-c]thiophene in yields of 74-84%, establishing a benchmark for this class of cyclization reaction. While SeOCl₂ yields were lower, it provides a direct route to the selenium analog that is inaccessible with sulfur-based reagents like SOCl₂.[4][9]

Evidence DimensionReagent Functionality in Heterocycle Synthesis
Target Compound DataFunctions as a selenium-transfer agent to form selenophenes.
Comparator Or BaselineThionyl Chloride (SOCl₂): Functions as a sulfur-transfer agent to form thiophenes (74-84% yield in a model reaction).
Quantified DifferenceQualitative difference in elemental transfer (Se vs. S), enabling synthesis of a different class of compound.
ConditionsReaction with dinitrile carbanions in the presence of a base.

For researchers targeting selenium-containing heterocycles for materials science or pharmaceutical development, SeOCl₂ is a necessary precursor, as common chlorinating agents like SOCl₂ yield sulfur-based analogs instead.

Precursor for Anhydrous Metal Chlorides from Oxides

Selenium oxychloride is a potent reagent for converting metal oxides into their corresponding anhydrous chlorides, a critical step in many inorganic and organometallic synthesis workflows. While many chlorinating agents exist, the liquid nature and solvent properties of SeOCl₂ allow these reactions to proceed under relatively mild conditions. For instance, it readily reacts with tellurium dioxide to produce tellurium tetrachloride.[4] In contrast, many metal oxides such as those of aluminum, thorium, and titanium are not appreciably attacked in the cold, indicating a degree of selectivity.[4] This reactivity profile differs from solid-state reagents or gaseous HCl, offering better process control and handling for specific oxide-to-chloride conversions.

Evidence DimensionReactivity with Metal Oxides
Target Compound DataReacts with certain metal oxides (e.g., TeO₂) to form anhydrous chlorides.
Comparator Or BaselineOther chlorinating agents (e.g., HCl gas, SOCl₂) which have different handling requirements and reactivity profiles.
Quantified DifferenceNot directly quantified in a head-to-head comparison, but offers a liquid-phase reaction medium.
ConditionsVaries from cold to boiling temperature of SeOCl₂.

This provides a convenient, liquid-phase method for preparing anhydrous chloride precursors, avoiding the high temperatures or specialized equipment required for gas-solid reactions.

Homogeneous Phase Reactions Involving Ionic Reagents

Leveraging its high dielectric constant, SeOCl₂ is the indicated choice as a solvent for reactions between ionic salts (e.g., metal halides) and organic substrates.[1][2] Its ability to dissolve polar compounds creates a single-phase reaction environment, enhancing reaction rates and yields compared to using slurries in less polar alternatives like thionyl chloride.

Synthesis of Selenium-Containing Heterocycles

As a selenium-transfer reagent, SeOCl₂ is essential for the synthesis of specific classes of organoselenium compounds, such as condensed selenophenes.[4][9] In this context, it is not merely a chlorinating agent but a key building block, making substitutes like SOCl₂ or POCl₃ fundamentally unsuitable as they would produce sulfur or phosphorus analogs, respectively.

Preparation of Specific Anhydrous Chlorides from Oxides

For laboratory or industrial processes requiring the conversion of specific metal or non-metal oxides to their anhydrous chlorides, SeOCl₂ provides a controllable, liquid-phase option.[6] Its selective reactivity allows it to be used where other powerful chlorinating agents might be too aggressive or require more stringent process conditions.

Physical Description

Selenium oxychloride appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
YELLOWISH OR COLOURLESS LIQUID.

Color/Form

Nearly colorless or yellowish liquid

Boiling Point

356 °F at 760 mm Hg (EPA, 1998)
180 °C
176.4 °C

Vapor Density

5.7 (air = 1)

Density

2.44 at 60.8 °F (EPA, 1998)
2.44 g/cu cm at 16 °C/4 °C
Relative density (water = 1): 2.42

Odor

Pungent odo

Melting Point

47.3 °F (EPA, 1998)
8.5 °C

UNII

1G57T5401W

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 94.6 °F (EPA, 1998)
1 mm Hg at 34.8 °C
Vapor pressure, Pa at 34.8 °C: 132

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7791-23-3

Wikipedia

Selenium(IV) oxychloride
Selenium oxydichloride
Selenium oxychloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Prepared by passing chlorine into SeO2 suspended in carbon tetrachloride ... By dehydration of dichloroselenious acid.
Selenium oxyhalides ... are prepared by the addition of a halogen to a dry mixture or a carbon tetrachloride suspension of selenium and selenium dioxide. /Selenium oxyhalides/
The action of halogens or halides on elemental selenium yields various selenium halides, depending on the temperature and stoichiometric ratio. /Selenium halides/
From SOCl2 and SeO2, ... FROM AlCl3 and SeO2.

General Manufacturing Information

Seleninyl chloride: ACTIVE

Dates

Last modified: 08-16-2023

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